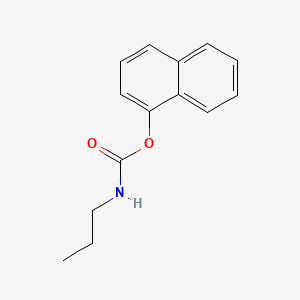

1-Naphthyl N-propylcarbamate

Vue d'ensemble

Description

1-Naphthyl N-propylcarbamate is a chemical compound with the formula C14H15NO2 . It has a molecular weight of 229.2744 . The IUPAC Standard InChIKey for this compound is UXYGKIWSDXDEMU-UHFFFAOYSA-N .

Molecular Structure Analysis

The molecular structure of 1-Naphthyl N-propylcarbamate consists of a naphthyl group linked to a propylcarbamate group . The 3D structure of this compound can be viewed using computational chemistry software .Applications De Recherche Scientifique

Detection of Biomarkers

1-Naphthol, a metabolite of 1-naphthyl N-propylcarbamate (carbaryl), is used as a biomarker for assessing food intake and environmental exposure. A study by Qin and Yan (2018) explored the use of Eu3+ functionalized metal-organic frameworks for detecting 1-naphthol in human urine, highlighting its application in personalized health monitoring (Qin & Yan, 2018).

Analytical Chemistry

In the field of analytical chemistry, 1-naphthyl N-propylcarbamate derivatives like carbaryl are subjects of study for their interaction with various chemicals and detection techniques. For example, Ayala, Afonso, and González (1991) investigated the interaction of carbaryl and 1-naphthol with surfactants, aiding in the spectrofluorimetric determination of these substances in micellar media (Ayala, Afonso, & González, 1991).

Environmental and Ecological Studies

1-Naphthyl N-propylcarbamate and its derivatives are widely studied for their environmental impact, particularly in agricultural ecosystems. Odeyemi (1982) researched the stability and persistence of carbaryl in various tropical ecosystems, providing crucial information about its behavior in different environmental conditions (Odeyemi, 1982).

Pesticide Research

Research in pesticide science often involves 1-naphthyl N-propylcarbamate derivatives. Hastings et al. (2001) reviewed the use of carbaryl against bark beetles in North American forests, encapsulating its history, effectiveness, and environmental implications (Hastings, Holsten, Shea, & Werner, 2001).

Metabolic and Biochemical Studies

The metabolic transformation and biochemical interactions of 1-naphthyl N-propylcarbamate compounds are also a significant area of research. Liu and Bollag (1971) investigated the metabolic transformation of carbaryl by Aspergillus terreus, contributing to the understanding of pesticide biodegradation (Liu & Bollag, 1971).

Mécanisme D'action

Target of Action

Similar compounds, such as carbamates, are known to inhibit the enzyme acetylcholinesterase .

Mode of Action

Carbamates, a class of compounds to which 1-naphthyl n-propylcarbamate belongs, are known to inhibit the enzyme acetylcholinesterase . This inhibition leads to a buildup of acetylcholine in the post-synaptic membrane, resulting in permanent nerve stimulation with lethal results .

Biochemical Pathways

1-Naphthyl N-propylcarbamate, as a derivative of naphthalene, may be involved in the microbial degradation pathways of naphthalene and substituted naphthalenes . These pathways are used by various bacterial species for bioremediation, converting these compounds into non-toxic by-products .

Result of Action

The inhibition of acetylcholinesterase by similar compounds leads to a buildup of acetylcholine, causing uncontrolled movements, paralysis, and possible death .

Action Environment

It is known that environmental factors can affect the degradation and persistence of naphthalene and its derivatives .

Propriétés

IUPAC Name |

naphthalen-1-yl N-propylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-2-10-15-14(16)17-13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,2,10H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXYGKIWSDXDEMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)OC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60959287 | |

| Record name | 1-Naphthyl N-propylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60959287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25216-27-7, 38357-67-4 | |

| Record name | 1-Naphthyl N-propylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025216277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, propyl-, 1-naphthalenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038357674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthyl N-propylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60959287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol](/img/structure/B1360156.png)

![Phenol, 2,4-bis(1,1-dimethylpropyl)-6-[(2-nitrophenyl)azo]-](/img/structure/B1360157.png)